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Compound of Interest
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Cat. No.: B3039162

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and
pathophysiological processes, including vasodilation, neurotransmission, and immune
responses.[1] Its transient nature and low physiological concentrations make direct
measurement challenging. Fluorescent probes offer a powerful method for the real-time
visualization of NO production in cellular and whole-animal systems.[2][3] Diaminorhodamine-
M (DAR-M), particularly its cell-permeable acetoxymethyl ester form, DAR-4M AM, has
emerged as a useful tool for this purpose. It offers detection in the orange-red portion of the
spectrum, which minimizes interference from tissue autofluorescence common with green-
fluorescent probes like diaminofluoresceins (DAFs).[4]

Principle of Detection

The detection mechanism relies on a two-step intracellular process. First, the cell-permeable
and non-fluorescent DAR-4M AM passively diffuses across the cell membrane. Inside the cell,
ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, converting the
molecule into the cell-impermeable DAR-4M.[5] This charged form is retained within the cell.
Subsequently, in the presence of oxygen, DAR-4M reacts with nitric oxide (or related reactive
nitrogen species) to form a highly fluorescent triazole derivative (DAR-4M T), which can be
detected and quantified. This reaction results in a dramatic increase in fluorescence quantum
efficiency, reportedly by as much as 840-fold.

Caption: Mechanism of intracellular NO detection using DAR-4M AM.
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Probe Properties and Specifications

The properties of DAR-4M make it suitable for various biological imaging applications. Its

fluorescence is less disturbed by the autofluorescence of tissues compared to other probes

and it can be used over a wide pH range (4-12).[4]

Property Specification Reference
Diaminorhodamine-4M
Probe Name Acetoxymethyl Ester (DAR-4M  [5]

AM)

Molecular Formula

C28H31IN4Os

Molecular Weight 630.47 g/mol
Excitation (Aex) ~560 nm [4]
Emission (Aem) ~575 nm [4]

Form

Cell-permeable acetoxymethyl
(AM) ester

[5]

Solubility

Soluble in DMSO

[4]

Detection Limit

Approx. 10 nM

pH Stability

Effective over a wide pH range
(4-12)

[4]115]

Color

Dark Red

Applications and Limitations

Applications:

o Real-time NO Imaging: DAR-4M AM allows for the dynamic monitoring of NO production in

living cells and animal models in response to various stimuli.[2]

» Disease Models: It can be applied in animal models of inflammation, vascular disease, and

neurological disorders where NO plays a significant role.[1]
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Drug Discovery: The probe can be used to screen compounds that modulate NO production,
aiding in drug development.[6]

Critical Limitations:

Specificity: Studies have shown that DAR-4M is not strictly specific for nitric oxide. It can
react with other reactive nitrogen species (RNS).[7] Therefore, it is more accurate to consider
it a probe for RNS production.

Quantification: The fluorescence yield of DAR-4M can be affected by the presence of other
oxidants in the biological sample. This makes direct quantitative comparisons between
different samples or tissues challenging.[7] Results are best interpreted as qualitative or
semi-quantitative assessments of RNS production.

Irreversible Reaction: The reaction of DAR-4M with NO is irreversible, meaning it cannot
track rapid decreases or fluctuations in NO concentration in real time.[8]

Protocols for In Vivo Imaging
Protocol 1: Preparation of DAR-4M AM Working Solution

Stock Solution Preparation: Dissolve 1 mg of DAR-4M AM in 0.47 mL of high-quality,
anhydrous dimethyl sulfoxide (DMSO) to create a 5 mM stock solution.[4] Sonicate briefly if
necessary to ensure it is fully dissolved.

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light
and moisture. Avoid repeated freeze-thaw cycles.

Working Solution Preparation: Immediately before use, dilute the 5 mM stock solution in a
sterile, neutral aqueous buffer such as Phosphate-Buffered Saline (PBS, pH 7.4) to the final
desired concentration (e.qg., for a final concentration of 10 uM, dilute the stock solution
approximately 500-fold).[4]

Protocol 2: In Vivo Nitric Oxide Imaging in a Mouse
Model
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This protocol provides a general framework. Specific parameters such as probe concentration,
administration route, and imaging times should be optimized for the specific animal model and
experimental question.

e Animal Preparation:

o Use appropriate animal models (e.g., BALB/c or nude mice, 6-8 weeks old).[9] House
animals in accordance with institutional guidelines.

o Anesthetize the animal using a suitable method (e.qg., intraperitoneal injection of 2%
sodium pentobarbital or isoflurane inhalation) to ensure immobilization during imaging.[9]

o Place the anesthetized animal on the imaging stage of an in vivo imaging system (IVIS),
maintaining body temperature.

e Probe Administration:

o Administer the freshly prepared DAR-4M AM working solution. Intravenous (tail vein)
injection is a common and effective route for systemic distribution.[9]

o Atypical injection volume is 200 pL. The final concentration should be optimized, but
starting points can be derived from cellular studies (e.g., 10 uM) and adjusted based on
signal intensity and potential toxicity.[9][10]

« In Vivo Fluorescence Imaging:

o Acquire a baseline fluorescence image before injecting the probe to assess
autofluorescence.

o After probe administration, begin acquiring images at regular intervals (e.g., every 5-10
minutes) for a period of 60-90 minutes or longer, depending on the expected kinetics of
NO production.[9]

o Use appropriate filters for the DAR-4M T fluorophore:
» Excitation: ~560 nm

= Emission: ~575 nm
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e Control Groups (Essential for Data Validation):

o Negative Control: Administer a NO synthase (NOS) inhibitor, such as L-NAME (N(G)-nitro-
L-arginine methyl ester), prior to probe administration to confirm that the signal is
dependent on NO production. A significant decrease in fluorescence compared to the
untreated group would validate the signal's source.[11]

o Positive Control: In some models, administering a NO donor (e.g., sodium nitroprusside)
can be used to confirm that the probe is responsive to NO in the target tissue.[7][11]

o Vehicle Control: Inject a group of animals with the vehicle (e.g., PBS with a small
percentage of DMSO) without the probe to control for any effects of the injection itself.

o Data Analysis:
o Define regions of interest (ROIs) over the target tissues or organs.
o Measure the average fluorescence intensity within the ROIs at each time point.

o Present data as the change in fluorescence intensity over time relative to the baseline or
as a fold-change compared to control groups.

Caption: General workflow for in vivo NO imaging experiments.

Protocol 3: Ex Vivo Organ Validation

o Tissue Harvest: At the end of the in vivo imaging session, euthanize the animal according to
approved protocols.

o Organ Dissection: Immediately dissect the heart, liver, spleen, lungs, kidneys, and other
organs of interest.[9]

o Ex Vivo Imaging: Place the organs in a petri dish and image them using the in vivo imaging
system with the same filter settings. This helps confirm the biodistribution of the probe and
localize the signal more precisely.

o Histology (Optional): Tissues can be fixed, sectioned, and imaged with a fluorescence
microscope for cellular-level resolution of the probe's signal.
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Summary of Experimental Parameters

Parameter

Recommended Value /
Method

Animal Model

Mouse (e.g., BALB/c), Rat

Model selection depends on

the disease being studied.[12]

Anesthesia

Isoflurane inhalation or

Pentobarbital injection

Ensure a consistent and stable

plane of anesthesia.[9]

Probe

DAR-4M AM

Cell-permeable precursor.[5]

Working Concentration

To be optimized (start around
10 uM)

Balance signal strength with

potential toxicity.

Administration Route

Intravenous (tail vein)

For systemic distribution.[9]

Imaging System

In Vivo Imaging System (IVIS)

or similar

Must have appropriate

excitation/emission filters.

Imaging Timepoints

Baseline, then every 5-10 min

post-injection

Adjust based on expected NO

production kinetics.[9]

Negative Control

Pre-treatment with NOS
inhibitor (e.g., L-NAME)

Crucial for validating signal

specificity.[11]

Validation

Ex vivo imaging of dissected

organs

Confirms signal localization.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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